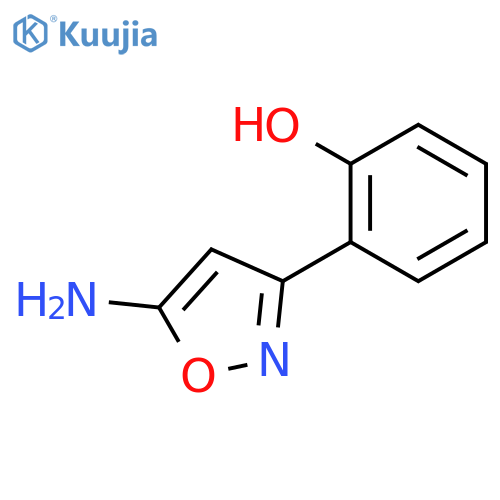Cas no 59899-13-7 (2-(5-Aminoisoxazol-3-yl)phenol)

59899-13-7 structure
商品名:2-(5-Aminoisoxazol-3-yl)phenol
CAS番号:59899-13-7
MF:C9H8N2O2
メガワット:176.172021865845
MDL:MFCD07787062
CID:950861
PubChem ID:135743706
2-(5-Aminoisoxazol-3-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-(5-Aminoisoxazol-3-yl)phenol
- 2-(5-AMINO-ISOXAZOL-3-YL)-PHENOL
- 6-(5-amino-1,2-oxazol-3-ylidene)cyclohexa-2,4-dien-1-one
- 5-Amino-3-(2-hydroxyphenyl)-isooxazol
- AG-G-13871
- CTK5B0660
- KB-223293
- 8928AB
- FCH857630
- AK112560
- AX8062661
- 2-(5-AMINO-1,2-OXAZOL-3-YL)PHENOL
- 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
- 59899-13-7
- DS-5699
- CS-0269562
- A917944
- DTXSID60695219
- AKOS006287141
- O10483
- EN300-1859532
-
- MDL: MFCD07787062
- インチ: 1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2
- InChIKey: GBKYOYOKBWCLMJ-UHFFFAOYSA-N
- ほほえんだ: O1C(=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2O[H])=N1)N([H])[H]
計算された属性
- せいみつぶんしりょう: 176.05864
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 72.3
じっけんとくせい
- PSA: 72.28
2-(5-Aminoisoxazol-3-yl)phenol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
2-(5-Aminoisoxazol-3-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D120441-1g |
2-(5-AMINO-ISOXAZOL-3-YL)-PHENOL |
59899-13-7 | 95% | 1g |
$680 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1103869-5g |
2-(5-aminoisoxazol-3-yl)phenol |
59899-13-7 | 95% | 5g |
$1000 | 2024-07-24 | |
| Enamine | EN300-1859532-0.1g |
2-(5-amino-1,2-oxazol-3-yl)phenol |
59899-13-7 | 95% | 0.1g |
$109.0 | 2023-09-18 | |
| Enamine | EN300-1859532-0.5g |
2-(5-amino-1,2-oxazol-3-yl)phenol |
59899-13-7 | 95% | 0.5g |
$299.0 | 2023-09-18 | |
| Enamine | EN300-1859532-2.5g |
2-(5-amino-1,2-oxazol-3-yl)phenol |
59899-13-7 | 95% | 2.5g |
$782.0 | 2023-09-18 | |
| TRC | A293120-250mg |
2-(5-Aminoisoxazol-3-yl)phenol |
59899-13-7 | 250mg |
$ 300.00 | 2022-06-08 | ||
| Chemenu | CM190657-250mg |
2-(5-aminoisoxazol-3-yl)phenol |
59899-13-7 | 95% | 250mg |
$*** | 2023-05-30 | |
| TRC | A293120-500mg |
2-(5-Aminoisoxazol-3-yl)phenol |
59899-13-7 | 500mg |
$ 495.00 | 2022-06-08 | ||
| TRC | A293120-1000mg |
2-(5-Aminoisoxazol-3-yl)phenol |
59899-13-7 | 1g |
$ 790.00 | 2022-06-08 | ||
| 1PlusChem | 1P00ENPC-250mg |
2-(5-AMINO-ISOXAZOL-3-YL)-PHENOL |
59899-13-7 | 95% | 250mg |
$252.00 | 2024-04-22 |
2-(5-Aminoisoxazol-3-yl)phenol 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
59899-13-7 (2-(5-Aminoisoxazol-3-yl)phenol) 関連製品
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:59899-13-7)2-(5-Aminoisoxazol-3-yl)phenol

清らかである:99%
はかる:1g
価格 ($):475.0